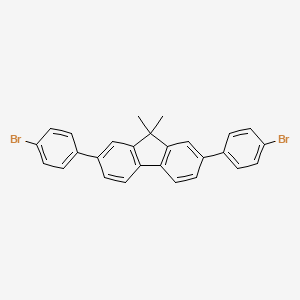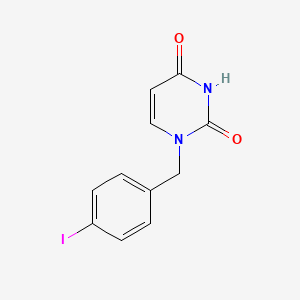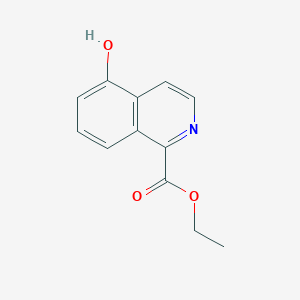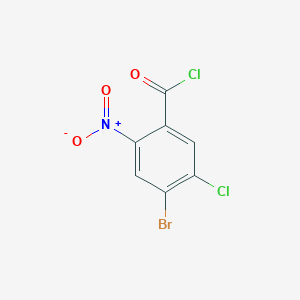
4-Bromo-5-chloro-2-nitrobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-chloro-2-nitrobenzoyl chloride is an organic compound with the molecular formula C7H2BrClNO3 It is a derivative of benzoyl chloride, featuring bromine, chlorine, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-nitrobenzoyl chloride typically involves the nitration, bromination, and chlorination of benzoyl chloride. The process can be summarized as follows:
Nitration: Benzoyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: Finally, the brominated product undergoes chlorination using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-chloro-2-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride moiety.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols can react with this compound under basic conditions to form substituted products.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium can reduce the nitro group.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
Substituted Benzoyl Derivatives: Products from nucleophilic substitution reactions.
Amino Derivatives: Products from the reduction of the nitro group.
Biaryl Compounds: Products from coupling reactions.
Applications De Recherche Scientifique
4-Bromo-5-chloro-2-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-chloro-2-nitrobenzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride moiety is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-chloro-5-nitrobenzoyl chloride
- 4-Chloro-5-bromo-2-nitrobenzoyl chloride
- 2-Bromo-5-chloro-4-nitrobenzoyl chloride
Uniqueness
4-Bromo-5-chloro-2-nitrobenzoyl chloride is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and chlorine atoms, along with the nitro group, makes it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C7H2BrCl2NO3 |
|---|---|
Poids moléculaire |
298.90 g/mol |
Nom IUPAC |
4-bromo-5-chloro-2-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H2BrCl2NO3/c8-4-2-6(11(13)14)3(7(10)12)1-5(4)9/h1-2H |
Clé InChI |
IKYSUYXRGFIPMI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


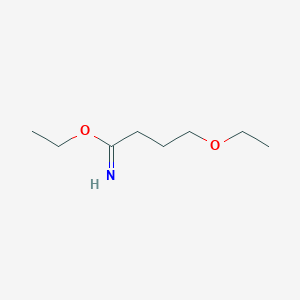
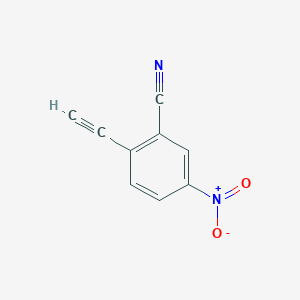


![(S)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B15223403.png)
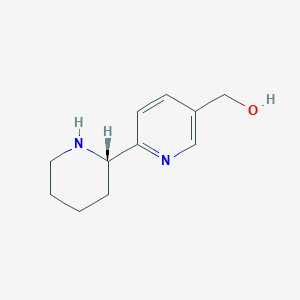
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B](/img/structure/B15223413.png)
